REACTION_CXSMILES
|
[C:1]1(=[O:15])[C:10]2[C:5]3[C:6](=[CH:11][CH:12]=[CH:13][C:4]=3[C:3](=[O:14])[NH:2]1)[CH:7]=[CH:8][CH:9]=2.CC(C)([O-])C.[K+].S(OCCC#C)([C:25]1[CH:31]=CC(C)=[CH:27][CH:26]=1)(=O)=O>CN(C)C=O>[CH2:27]([N:2]1[C:3](=[O:14])[C:4]2[CH:13]=[CH:12][CH:11]=[C:6]3[C:5]=2[C:10](=[CH:9][CH:8]=[CH:7]3)[C:1]1=[O:15])[CH2:26][C:25]#[CH:31] |f:1.2|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C1(NC(C2=C3C(C=CC=C13)=CC=C2)=O)=O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0.04 mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)OCCC#C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
with stirring for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bulk of the solvent was then removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the remaining suspension was filtered
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted with water
|
Type
|
FILTRATION
|
Details
|
the precipitated product was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methylene chloride
|
Type
|
CUSTOM
|
Details
|
The solution was dried
|
Type
|
WASH
|
Details
|
for elution
|
Type
|
ADDITION
|
Details
|
The fractions containing clean product
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Crystallization from methylene chloride/ethanol
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC#C)N1C(C2=CC=CC=3C2=C(C1=O)C=CC3)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |